Saricandin

Descripción

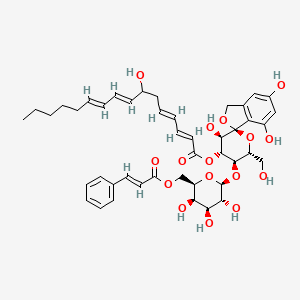

Saricandin is a novel antifungal compound belonging to the papulacandin family, first isolated from Fusarium sp. AB 2202W-161, a fungal strain identified in a soil sample from a temperate forest in Nepal . Discovered in 1996, this compound inhibits fungal cell wall synthesis by targeting 1,3-β-D-glucan synthase, a critical enzyme for the production of 1,3-β-glucan, a structural polysaccharide in Candida albicans and other pathogenic fungi . Its discovery followed bioactivity-guided fractionation, emphasizing its potent antifungal properties . Structurally, this compound is a disaccharide derivative with a unique substitution pattern involving acyl groups and hydroxylated fatty acid chains, distinguishing it from earlier papulacandins .

Propiedades

Fórmula molecular |

C44H54O16 |

|---|---|

Peso molecular |

838.9 g/mol |

Nombre IUPAC |

[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C44H54O16/c1-2-3-4-5-6-7-12-17-29(46)18-13-9-14-19-35(50)58-41-40(32(24-45)60-44(42(41)54)36-28(25-56-44)22-30(47)23-31(36)48)59-43-39(53)38(52)37(51)33(57-43)26-55-34(49)21-20-27-15-10-8-11-16-27/h6-17,19-23,29,32-33,37-43,45-48,51-54H,2-5,18,24-26H2,1H3/b7-6+,13-9+,17-12+,19-14+,21-20+/t29?,32-,33-,37+,38+,39-,40-,41+,42-,43+,44+/m1/s1 |

Clave InChI |

HBUHGNHKDUGKCO-SQYDWWRASA-N |

SMILES isomérico |

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)/C=C/C5=CC=CC=C5)O)O)O)O |

SMILES canónico |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=CC=C5)O)O)O)O |

Sinónimos |

saricandin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Papulacandins are a class of glycolipid antibiotics characterized by their β-glucan synthase inhibitory activity. Below is a detailed comparison of saricandin with other key papulacandin derivatives:

Structural Features

Key Research Findings

This compound vs. PF-1042 : this compound exhibits a 4-fold higher potency than PF-1042 against C. albicans, attributed to its hydroxylated fatty acid chain enhancing enzyme binding .

This compound vs. Mer-WF3010 : Unlike Mer-WF3010, this compound lacks activity against fungal biofilms, reflecting structural differences in targeting extracellular matrix components .

Resistance Mechanisms : this compound shows lower propensity for resistance compared to L-687,781, likely due to its complex substitution pattern hindering efflux or target mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.